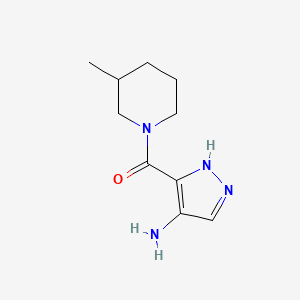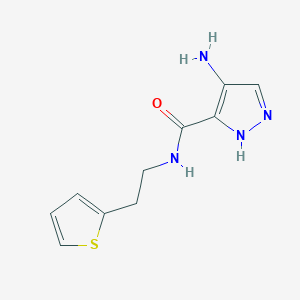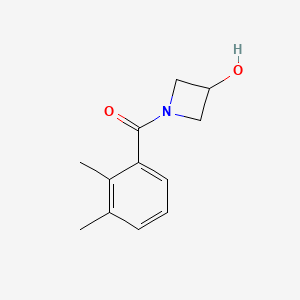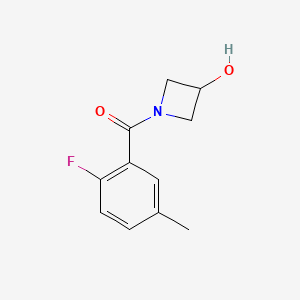![molecular formula C13H15N3O2 B7569213 N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide, also known as HET0016, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 has been shown to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the regulation of blood pressure, inflammation, and cancer. In
Wissenschaftliche Forschungsanwendungen
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of research. In cardiovascular research, N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of 20-HETE synthase, which is involved in the regulation of blood pressure. Inhibition of this enzyme can lead to a decrease in blood pressure, making N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide a potential treatment for hypertension. In cancer research, N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer.
Wirkmechanismus
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of 20-HETE synthase, an enzyme that catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure. Inhibition of 20-HETE synthase by N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide leads to a decrease in the production of 20-HETE, which can result in vasodilation and a decrease in blood pressure. In cancer cells, inhibition of 20-HETE synthase by N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide leads to a decrease in the production of 20-HETE, which can result in a decrease in cell proliferation and growth.
Biochemical and Physiological Effects:
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In cardiovascular research, N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to decrease blood pressure in animal models. In cancer research, N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for 20-HETE synthase. N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been shown to selectively inhibit the activity of 20-HETE synthase without affecting other enzymes involved in arachidonic acid metabolism. However, one limitation of using N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the role of 20-HETE in other physiological processes, such as inflammation and angiogenesis. Additionally, the potential therapeutic applications of N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide in other diseases, such as diabetes and kidney disease, warrant further investigation.
Synthesemethoden
The synthesis of N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with methylamine to produce the amide. The resulting amide is then reacted with hydrazine to form the pyrazole ring, followed by the addition of a carboxyl group to the pyrazole ring using acetyl chloride. The final product is obtained through purification and isolation processes.
Eigenschaften
IUPAC Name |
N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(10-5-3-4-6-12(10)17)16(2)13(18)11-7-8-14-15-11/h3-9,17H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBIXNPFVEZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N(C)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)